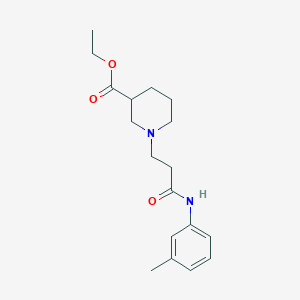![molecular formula C19H22FN3O B248217 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide](/img/structure/B248217.png)
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide, also known as FPPP, is a chemical compound that belongs to the piperazine class of drugs. It is a potent and selective dopamine reuptake inhibitor and has been studied extensively for its potential use in the treatment of various neurological disorders.
Mechanism of Action
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide acts as a potent and selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine by the presynaptic neuron, leading to increased dopamine levels in the synaptic cleft. This results in increased dopaminergic neurotransmission, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity and induce stereotypy in animal models, which are indicative of its dopaminergic effects. It has also been shown to increase the release of dopamine in the striatum and nucleus accumbens, which are key brain regions involved in reward processing.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor, which allows for precise manipulation of the dopamine system. However, one of the limitations of using 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide is its potential for abuse and addiction, which requires careful handling and control in lab settings.
Future Directions
There are several future directions for research on 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide. One area of interest is its potential use in the treatment of Parkinson's disease, where it may be able to improve motor symptoms and reduce the need for dopaminergic medication. Another area of interest is its potential use as a tool in neuroscience research to study the dopamine system and its role in various neurological disorders. Additionally, further research is needed to better understand the long-term effects of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide on the brain and its potential for abuse and addiction.
Synthesis Methods
The synthesis of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide involves a multistep process that starts with the reaction of 2-fluorophenylpiperazine with 3-chloropropionyl chloride in the presence of a base to form 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-propionylpropanamide. This intermediate is then reacted with phenylmagnesium bromide to yield the final product, 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide.
Scientific Research Applications
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has also been investigated for its potential use as a tool in neuroscience research to study the dopamine system.
properties
Product Name |
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide |
|---|---|
Molecular Formula |
C19H22FN3O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-4-5-9-18(17)23-14-12-22(13-15-23)11-10-19(24)21-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) |
InChI Key |
LEJZBSRRMGQHIT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3F |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-[3-oxo-3-(3-toluidino)propyl]-1-piperazinecarboxylate](/img/structure/B248139.png)



![3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide](/img/structure/B248146.png)



![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248155.png)

![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248157.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248159.png)